2-(3-(Chloromethyl)phenyl)-2H-1,2,3-triazole
Description
2-(3-(Chloromethyl)phenyl)-2H-1,2,3-triazole (CAS: 80199-90-2) is a triazole derivative characterized by a chloromethyl-substituted phenyl ring attached to the 2H-1,2,3-triazole core. Its molecular formula is C₉H₇ClN₃ (molecular weight: 192.63), with the chloromethyl group (-CH₂Cl) at the meta position of the phenyl ring. This structural motif confers unique reactivity and biological activity, making it valuable in medicinal chemistry and materials science. The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution reactions, with applications in drug discovery, enzyme inhibition, and polymer chemistry .
Properties
IUPAC Name |
2-[3-(chloromethyl)phenyl]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-7-8-2-1-3-9(6-8)13-11-4-5-12-13/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOWRRSPNXLMES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2N=CC=N2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Cycloaddition Using 3-(Chloromethyl)phenylacetylene
This method employs 3-(chloromethyl)phenylacetylene and an azide precursor under Cu(I) catalysis. Key steps include:
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Synthesis of 3-(chloromethyl)phenylacetylene : Starting from 3-(hydroxymethyl)benzaldehyde, sequential oxidation and chlorination yield the alkyne.
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Cycloaddition : Reacting the alkyne with sodium azide in the presence of CuSO₄·5H₂O and sodium ascorbate in a 1:1 t-BuOH:H₂O mixture at 60°C for 12 hours achieves 1,4-disubstituted triazoles. However, regiochemical control remains challenging, necessitating post-synthetic tautomerization to yield the 2H-isomer.
Example Conditions
| Parameter | Value |
|---|---|
| Catalyst | CuSO₄·5H₂O (10 mol%) |
| Reducing Agent | Sodium ascorbate (20 mol%) |
| Solvent | t-BuOH:H₂O (1:1) |
| Temperature | 60°C |
| Yield | 72–85% |
Post-Functionalization of Phenyltriazole Derivatives
Chloromethylation via Friedel-Crafts Alkylation
Pre-formed 2-phenyl-1,2,3-triazole undergoes electrophilic substitution to introduce the chloromethyl group:
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Reagents : Paraformaldehyde and HCl gas in the presence of ZnCl₂ (Lewis acid).
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Mechanism : The reaction proceeds via a Wheland intermediate, with ZnCl₂ facilitating chloride nucleophilic attack on the methylene group.
Optimized Parameters
Hydroxymethyl to Chloromethyl Conversion
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Substrate : 2-(3-(Hydroxymethyl)phenyl)-2H-1,2,3-triazole.
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Chlorination : Treatment with thionyl chloride (SOCl₂) in anhydrous DCM at 0°C to room temperature for 4 hours achieves quantitative conversion.
Three-Component Reactions with Trimethylsilyl Azide (TMSN₃)
TMSN₃ serves as an azide surrogate in one-pot syntheses, avoiding hazardous azide handling:
Alkyne-TMSN₃-DMSO System
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Procedure : 3-(Chloromethyl)phenylacetylene reacts with TMSN₃ and dimethyl sulfoxide (DMSO) under nano-Cu⁰/Fe₃O₄ catalysis.
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Key Advantage : High regioselectivity (1,4-disubstituted triazole) and yields up to 96%.
Reaction Table
| Component | Role | Amount |
|---|---|---|
| Alkyne | Substrate | 1.0 equiv |
| TMSN₃ | Azide Source | 1.2 equiv |
| DMSO | Solvent/Oxidant | 3.0 mL |
| Catalyst | Nano-Cu⁰/Fe₃O₄ | 5 mol% |
| Yield | 89–96% |
Hydrazone-Based Cyclization Strategies
Oxidative Cyclization of Hydrazones
Adapting Zheng et al.’s method, hydrazones derived from 3-(chloromethyl)benzaldehyde undergo selenium dioxide (SeO₂)-mediated cyclization:
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Conditions : SeO₂ (2.0 equiv) in dioxane at 110°C for 8 hours.
Mechanistic Insight :
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Hydrazone formation via condensation.
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SeO₂-mediated dehydrogenation generates a nitrilimine intermediate.
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Intramolecular [3+2] cycloaddition yields the triazole core.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : This compound can undergo oxidation reactions, where the triazole ring may be modified to introduce new functional groups.
Reduction: : Reduction reactions may target the chloromethyl group, converting it to a methyl or other derivatives.
Substitution: : The chloromethyl group is a good leaving group, making this compound prone to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: : Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: : Hydrogen gas with palladium or other metal catalysts.
Substitution: : Nucleophiles such as amines, thiols, or alkoxides in basic conditions.
Major Products:
Oxidation can yield various hydroxylated or carboxylated derivatives.
Reduction typically results in the formation of simpler methyl derivatives.
Substitution reactions produce a variety of substituted triazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential in designing new bioactive molecules, including enzyme inhibitors and pharmaceuticals.
Medicine: Studied for its pharmacological properties, potentially serving as a scaffold for new drug development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
Effect Mechanism: This compound's bioactivity, if applicable, often involves interactions with biological macromolecules, altering their structure or function.
Molecular Targets and Pathways: Can target various enzymes and proteins, affecting metabolic pathways or signal transduction mechanisms in cells.
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Features and Properties
Key Observations:
- Chlorine Position Matters : The meta-chloromethyl group in the target compound enhances steric bulk and electrophilicity compared to para-chlorophenyl derivatives (e.g., CAS 91842-79-4), which may reduce metabolic stability but improve target binding .
- Bioactivity Correlates with Functional Groups: The 4-carbaldehyde group in 2b (α-glycosidase inhibitor) exhibits higher enzymatic inhibition than non-polar substituents due to hydrogen-bonding interactions .
- Complex Derivatives Show Multifunctionality : Compound 6h, with a trimethoxybenzoyl group, demonstrates dual antitumor and anti-angiogenic effects, unlike simpler triazoles .
Key Observations:
- Green Synthesis : CuSO₄-catalyzed hydrolysis in PEG-400/water () offers an eco-friendly alternative to traditional organic solvents .
- Yield vs. Complexity : Multi-step syntheses (e.g., 9a–9e) yield biologically active compounds but require rigorous purification, reducing overall efficiency .
Antitumor Activity :
- The target compound’s chloromethyl group may act as a leaving group, enabling covalent binding to cellular targets, whereas 6h’s trimethoxybenzoyl group disrupts tubulin polymerization (IC₅₀: 0.8 µM) .
- Sulfonamide derivatives (e.g., 2-(phenyl sulfonyl)-2H-triazole) show moderate anticancer activity (GI%: 10–17%) but lack the potency of 6h .
Enzyme Inhibition :
- The target compound’s chloromethylphenyl group likely interferes with α-glycosidase active sites, though less effectively than 2b’s aldehyde group .
- Thione-containing triazoles (e.g., 6e, ) exhibit enhanced antifungal activity due to sulfur’s nucleophilic reactivity .
Physicochemical Properties
- Solubility : Polar substituents (e.g., -OH, -COOH) improve aqueous solubility but reduce membrane permeability. The target compound’s chloromethyl group balances moderate solubility and lipophilicity (logP: ~2.5) .
- Stability : Electron-withdrawing groups (e.g., -Cl, -SO₂) enhance stability under acidic conditions, critical for oral bioavailability .
Biological Activity
The compound 2-(3-(Chloromethyl)phenyl)-2H-1,2,3-triazole is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Pharmacological Properties
Triazole derivatives, including this compound, exhibit a wide range of biological activities:
- Anticancer Activity : Various studies have demonstrated that triazole derivatives can inhibit the growth of cancer cells. For instance, compounds similar to this compound have shown IC50 values ranging from 0.43 µM to 74.28 µM against different cancer cell lines, indicating their potential as anticancer agents .
- Antimicrobial Activity : Triazole derivatives have been reported to possess significant antimicrobial properties against various pathogens. Some derivatives showed effective inhibition against Escherichia coli and Staphylococcus aureus, suggesting their utility in treating bacterial infections .
- Anti-inflammatory and Antiviral Activities : Research indicates that triazole compounds may also exhibit anti-inflammatory and antiviral properties, although specific data on this compound is limited in this context .
The mechanisms through which triazole derivatives exert their biological effects can vary widely:
- Enzymatic Inhibition : Many triazoles act as inhibitors of key enzymes involved in cancer proliferation and survival. For example, some studies have highlighted the inhibition of thymidylate synthase and other critical enzymes as a mechanism for their anticancer activity .
- Cell Cycle Arrest : Triazole derivatives can induce cell cycle arrest in cancer cells at various phases. This effect has been observed in several studies where treated cells exhibited halted progression through the G0/G1 phase .
- Induction of Apoptosis : Compounds like this compound may promote apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and activating caspases .
Study 1: Anticancer Activity
In a study evaluating various triazole derivatives for anticancer activity, it was found that certain compounds exhibited significant cytotoxic effects against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines. One derivative demonstrated an IC50 value of 1.1 µM against MCF-7 cells, outperforming standard chemotherapeutics like doxorubicin .
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of triazole derivatives. The results indicated that several compounds effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, highlighting their potential as novel antimicrobial agents .
Table 1: Biological Activities of Triazole Derivatives
| Activity Type | Compound Example | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | 2-(3-(Chloromethyl)phenyl)-triazole | 1.1 | |
| Antimicrobial | Various triazoles | <100 | |
| Enzyme Inhibition | Thymidylate synthase | 4.24 |
| Mechanism | Description |
|---|---|
| Enzymatic Inhibition | Targeting key enzymes in cancer metabolism |
| Cell Cycle Arrest | Inducing G0/G1 phase arrest in cancer cells |
| Apoptosis Induction | Increasing ROS levels to trigger programmed cell death |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 2-(3-(Chloromethyl)phenyl)-2H-1,2,3-triazole, and how is its structural integrity validated?
- Synthetic Routes :
- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : A common method involves reacting propargyl ethers or alkynes with azides under Cu(I) catalysis to form the triazole core. For example, chloroacetyl chloride is used to introduce the chloromethyl group via nucleophilic substitution .
- Multistep condensation : Starting from aryl aldehydes, nitroalkanes, and sodium azide, followed by functionalization at the 3-position using chloromethylating agents (e.g., chloromethyl methyl ether) .
- Analytical Validation :
- Spectroscopy : -NMR and -NMR confirm regioselectivity and substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, triazole protons at δ 7.6–8.0 ppm) .
- Elemental Analysis : Matches calculated vs. experimental C, H, N, and Cl percentages to verify purity (>95%) .
- Melting Point : Sharp melting ranges (e.g., 52–54°C) indicate crystalline homogeneity .
Q. How does the chloromethyl group influence the reactivity of 2H-1,2,3-triazole derivatives in nucleophilic substitutions?
- The chloromethyl (–CHCl) group acts as a versatile electrophile, enabling:
- Azide displacement : Reacting with NaN to form azidomethyl derivatives for click chemistry applications .
- Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids to introduce aryl/heteroaryl groups .
- Heterocycle formation : Cyclization with thiourea or hydrazines to yield thiazoles or pyrazoles .
Advanced Research Questions
Q. How can computational docking studies guide the design of derivatives targeting enzymes like acetylcholinesterase or fungal CYP51?
- Methodology :
- Ligand preparation : Generate 3D conformers of the triazole core and chloromethyl-substituted analogs using software like AutoDock Vina .
- Binding affinity analysis : Docking scores (e.g., −9.1 kcal/mol for compound 9c in ) predict interactions with catalytic residues (e.g., π-π stacking with Tyr337 in acetylcholinesterase) .
- MD simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories to prioritize derivatives for synthesis .
Q. What strategies resolve contradictions in reported bioactivity data for structurally similar triazole derivatives?
- Data Reconciliation Steps :
Standardize Assay Conditions : Compare MIC values under identical fungal strains (e.g., Candida albicans ATCC 90028) and nutrient media .
Control for Substituent Effects : Meta-chloromethyl groups may exhibit higher antifungal activity than para-substituted analogs due to steric alignment with target enzymes .
Validate Purity : Contradictions often arise from unaccounted impurities; use HPLC-MS (≥98% purity) to ensure reproducibility .
- Example : Compound 9c () showed 91% inhibition at 10 µM, while analogs with bulkier substituents had reduced activity due to poor membrane permeability .
Q. How do steric and electronic factors at the 3-chloromethyl position affect regioselectivity in Huisgen cycloadditions?
- Steric Effects : Bulky substituents (e.g., –CHCH) favor 1,4-regioisomers by hindering alternative transition states .
- Electronic Effects : Electron-deficient alkynes (e.g., –C≡C–COEt) shift regioselectivity toward 1,5-triazoles via dipole stabilization .
- Optimization Table :
| Alkyne Substrate | Catalyst | Temp (°C) | Regioisomer Ratio (1,4:1,5) | Reference |
|---|---|---|---|---|
| Phenylacetylene | Cu(I) | 25 | 95:5 | |
| Propargyl acetate | Ru(II) | 80 | 30:70 |
Q. What are the challenges in scaling up triazole derivatives for in vivo studies, and how are they addressed?
- Key Issues :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
